molecular formula C18H22N2O6S2 B6207035 N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide CAS No. 2694745-48-5

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide

Cat. No. B6207035
CAS RN: 2694745-48-5
M. Wt: 426.5
InChI Key:
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Description

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide, also known as NS-1, is a sulfonamide derivative of phenol and oxazepane. It is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and its utility as a lab experiment tool.

Mechanism of Action

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide acts as an inhibitor of HNE by binding to the enzyme and preventing it from breaking down elastin, a protein that is important for maintaining the integrity of tissues in the body. N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide also binds to FAAH, preventing the enzyme from breaking down fatty acid amides and thus increasing the levels of these compounds in the body.
Biochemical and Physiological Effects
N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide has been found to have anti-inflammatory properties, as it inhibits the activity of HNE, which is involved in inflammation. It has also been found to have antidepressant and anxiolytic effects, likely due to its ability to increase levels of fatty acid amides in the body.

Advantages and Limitations for Lab Experiments

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide has several advantages for use in lab experiments, including its low cost, its ability to be easily synthesized, and its stability in a variety of conditions. However, it also has some limitations, such as its relatively low potency and its limited availability.

Future Directions

There are several potential future directions for research on N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide, including further studies on its anti-inflammatory properties, its role in cancer metastasis, and its potential for the treatment of depression and anxiety. Additionally, further study is needed to determine the optimal dose and duration of N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide treatment, and to investigate the potential long-term side effects of N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide treatment. Finally, further research is needed to develop new and improved synthesis methods for N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide.

Synthesis Methods

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide is synthesized through a two-step process involving a condensation reaction and a sulfonamide reaction. In the first step, a condensation reaction is used to create a Schiff base from benzene-1,4-diol and 2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenol. The Schiff base is then reacted with sodium sulfate to form N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide.

Scientific Research Applications

N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide has been used in a variety of scientific research applications, including as an inhibitor of human neutrophil elastase (HNE) and as a tool for studying the role of HNE in inflammation. It has also been used to study the role of HNE in cancer metastasis, and as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide has also been studied for its potential in the treatment of depression and anxiety.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide involves the reaction of 2-methoxy-5-(1,4-oxazepane-4-sulfonyl)aniline with benzenesulfonyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "2-methoxy-5-(1,4-oxazepane-4-sulfonyl)aniline", "benzenesulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add benzenesulfonyl chloride to a solution of 2-methoxy-5-(1,4-oxazepane-4-sulfonyl)aniline in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Isolate the product by filtration or extraction with a suitable solvent.", "Purify the product by recrystallization or chromatography." ] }

CAS RN

2694745-48-5

Molecular Formula

C18H22N2O6S2

Molecular Weight

426.5

Purity

95

Origin of Product

United States

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